molecular formula C23H17NO3 B5141251 4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone

4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone

Cat. No. B5141251
M. Wt: 355.4 g/mol
InChI Key: QMUPHABYGOSATD-RCCKNPSSSA-N
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Description

4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone is a chemical compound that has gained significant attention in the field of scientific research. The compound is a member of the isoxazolone family and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and scavenging free radicals. The anticancer properties of the compound may be due to its ability to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone exhibits various biochemical and physiological effects. The compound has been found to reduce inflammation, oxidative stress, and cell proliferation in various cell lines. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone. One potential direction is the development of new synthetic methods for the compound. Another direction is the investigation of the compound's potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of the compound.

Synthesis Methods

The synthesis method of 4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone involves the reaction of 4-benzyloxybenzaldehyde and phenylhydroxylamine in the presence of acetic anhydride and sodium acetate. The reaction takes place in refluxing toluene and the final product is obtained after purification through recrystallization.

Scientific Research Applications

4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been widely studied for its potential applications in various fields. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a technique used to treat cancer and other diseases.

properties

IUPAC Name

(4E)-3-phenyl-4-[(4-phenylmethoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c25-23-21(22(24-27-23)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)26-16-18-7-3-1-4-8-18/h1-15H,16H2/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUPHABYGOSATD-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=NOC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[4-(benzyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one

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